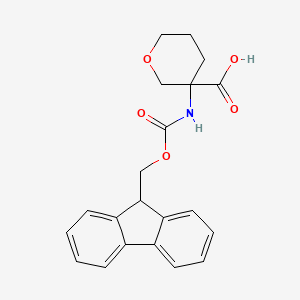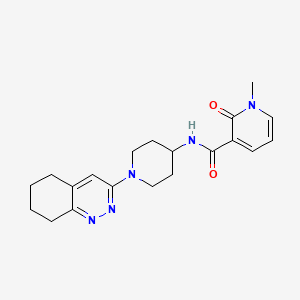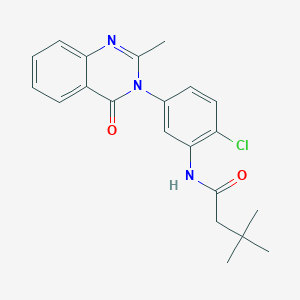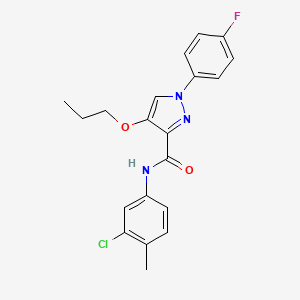
3-Fmoc-aminotetrahydro-2H-pyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Drug Design
3-Fmoc-aminotetrahydro-2H-pyran-3-carboxylic acid plays a crucial role in the synthesis of peptides, including those with potential therapeutic applications. A study by Hsieh et al. (1998) utilized dihydropyran-2-carboxylic acid, a similar compound, as a novel bifunctional linker for the solid-phase synthesis of peptide alcohols via the Fmoc strategy, effectively applied in the synthesis of Octreotide, highlighting its importance in drug design and development H. Hsieh, Yinghan Wu, Shui-Tein Chen, 1998.
Biomimetic Structures and DNA/RNA Binding
Pitchanun Sriwarom et al. (2015) described the synthesis of a conformationally constrained Pyrrolidinyl PNA with a Tetrahydrofuran backbone deriving from deoxyribose, utilizing a similar cyclic β-amino acid. This compound exhibited excellent DNA binding affinity with high specificity and preference for DNA over RNA, showcasing its application in biomimetic structures and as a tool in genetic research Pitchanun Sriwarom, Panuwat Padungros, T. Vilaivan, 2015.
Peptidomimetic Chemistry
Filippo Sladojevich et al. (2007) synthesized enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis and its application in peptidomimetic chemistry. This highlights the versatility of Fmoc-protected amino acids in designing peptidomimetics for therapeutic applications Filippo Sladojevich, A. Trabocchi, A. Guarna, 2007.
Self-Assembly and Functional Materials
Kai Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids and peptides, including those with similar structures to this compound. Their study emphasized the potential of these compounds in the fabrication of functional materials, highlighting applications in bio-templating, drug delivery, and the development of therapeutic agents Kai Tao, A. Levin, L. Adler-Abramovich, E. Gazit, 2016.
Hydrogel Formation and Medical Applications
The development of hydrogels from low molecular weight hydrogelators derived from Fmoc-protected amino acids, like phenylalanine derivatives, has been a focus of research for its potential in medical applications. Studies on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives by Ryan et al. (2011) shed light on the effects of C-terminal modification on hydrogel properties, which are crucial for developing advanced materials for biomedical engineering and drug delivery systems D. Ryan, Todd M Doran, Samuel B. Anderson, B. Nilsson, 2011.
Wirkmechanismus
Mode of Action
It’s known that the fluoren-9-ylmethoxycarbonyl (fmoc) group is often used in peptide synthesis . The Fmoc group acts as a protective group for the amino group during peptide synthesis, which can be removed under mild basic conditions .
Biochemical Pathways
Given its structure and the presence of the fmoc group, it’s likely involved in peptide synthesis or modification .
Result of Action
Given its potential role in peptide synthesis, it may influence protein structure and function .
Action Environment
Factors such as ph and temperature are generally important in peptide synthesis and may affect the compound’s activity .
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(24)21(10-5-11-26-13-21)22-20(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTODTDQUSBARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751690.png)



![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride](/img/structure/B2751696.png)
![[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2751697.png)
![1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2751698.png)

![3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2751702.png)



![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2751708.png)
